(E)-N'-(3-methoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide
Beschreibung
Eigenschaften
IUPAC Name |
N-[(E)-(3-methoxyphenyl)methylideneamino]-2-(2-methylimidazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-11-15-6-7-18(11)10-14(19)17-16-9-12-4-3-5-13(8-12)20-2/h3-9H,10H2,1-2H3,(H,17,19)/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWRLLHXOPPAHV-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC(=O)NN=CC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CN1CC(=O)N/N=C/C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(E)-N'-(3-methoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is a compound of interest due to its potential biological activities, particularly in the realm of anticancer and antimicrobial effects. This article explores its synthesis, biological evaluations, and the underlying mechanisms that contribute to its activity.
Synthesis
The synthesis of this compound typically involves the condensation reaction between 3-methoxybenzaldehyde and 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide under acidic conditions. The resulting hydrazone structure is characterized by various spectroscopic methods including IR, NMR, and mass spectrometry.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been shown to inhibit the growth of breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) with IC50 values in the low micromolar range.
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 | 5.20 |
| HepG2 | 6.75 |
The mechanism of action appears to involve apoptosis induction, as evidenced by increased caspase-3 activity and morphological changes in treated cells.
Antimicrobial Activity
In addition to its anticancer properties, this compound has also shown antimicrobial activity against a variety of pathogens. Its effectiveness was evaluated against both Gram-positive and Gram-negative bacteria, with notable activity observed against Staphylococcus aureus and Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 8.0 |
| Escherichia coli | 16.0 |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to increased caspase activity.
- Microtubule Destabilization : Similar to other hydrazone derivatives, it may disrupt microtubule assembly, which is crucial for cell division.
- Antioxidant Properties : Some studies suggest that it may possess antioxidant capabilities, reducing oxidative stress within cells.
Case Studies
A series of case studies have been conducted to further explore the efficacy and safety profile of this compound:
- Study on Breast Cancer Cells : A study involving MDA-MB-231 cells demonstrated that treatment with the compound at concentrations of 5 μM resulted in a significant reduction in cell viability and increased apoptosis markers.
- Antimicrobial Efficacy Assessment : In a comparative study against standard antibiotics, this compound exhibited lower MIC values than several conventional treatments for resistant strains of bacteria.
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
Research has indicated that compounds similar to (E)-N'-(3-methoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide exhibit antioxidant activities. For instance, studies have shown that hydrazones can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage related to various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential. A study demonstrated that related benzylidene hydrazones significantly reduced inflammatory markers in vitro and in vivo models, suggesting that this compound may also possess similar effects.
Antimicrobial Activity
The antimicrobial properties of this compound have been explored against various pathogens. Research indicates that hydrazones can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents.
Synthesis and Characterization
A detailed study on the synthesis of this compound involved the reaction of 3-methoxybenzaldehyde with acetohydrazide derivatives under specific conditions. Characterization techniques such as NMR and IR spectroscopy confirmed the successful formation of the compound, highlighting its structural integrity.
Pharmacological Evaluation
In a pharmacological evaluation, the compound was tested for its cytotoxicity against various cancer cell lines. The results indicated a dose-dependent inhibitory effect on cell proliferation, with IC50 values comparable to standard chemotherapeutic agents.
Analyse Chemischer Reaktionen
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 1 | Ethyl chloroacetate, K₂CO₃, DMF, ultrasound | 85% | |
| 2 | Hydrazine hydrate, ethanol, reflux | 83% | |
| 3 | 3-Methoxybenzaldehyde, ethanol, ultrasound | 76% |
Tautomerism and Isomerism
The compound exhibits syn-E amido tautomerism due to resonance stabilization of the hydrazone group. Nuclear Magnetic Resonance (NMR) studies confirm the predominance of the syn-E configuration, where the methoxy group and imidazole ring adopt a coplanar arrangement to minimize steric hindrance . Density Functional Theory (DFT) calculations further validate the stability of this tautomer in the gas phase .
Cyclization and Heterocycle Formation
Under acidic or basic conditions, the hydrazide undergoes cyclization to form fused heterocycles:
- With 2-chloroacetyl chloride : Forms a β-lactam derivative via nucleophilic acyl substitution. This reaction proceeds in dichloromethane with triethylamine, yielding a thiazolidinone analog (50–55% yield) .
- With CS₂/KOH : Cyclizes into a thiazeto-thione derivative, confirmed by IR peaks at 1246 cm⁻¹ (C=S) and 1611 cm⁻¹ (C=N) .
Example Reaction Pathway:
(E)-N'-(3-methoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide
→ + 2-chloroacetyl chloride, Et₃N
→ 3-chloro-2-(3-methoxyphenyl)-4-oxoazetidin-1-yl acetamide .
Metal Complexation
The hydrazone’s N and O donor atoms enable coordination with transition metals:
- Cu(II) complexes : Formed in ethanol with CuCl₂·2H₂O, yielding octahedral geometries. These complexes show enhanced antimicrobial activity compared to the parent compound (MIC reduced by 50% against S. aureus) .
- Fe(III) complexes : Exhibit redox-active behavior, as confirmed by cyclic voltammetry .
Functional Group Transformations
- Demethylation : Treatment with BBr₃ in CH₂Cl₂ removes the methoxy group, forming a phenolic derivative. This product shows increased solubility in polar solvents .
- Hydrolysis : Acidic hydrolysis (HCl, reflux) cleaves the hydrazone bond, regenerating the acetohydrazide and 3-methoxybenzaldehyde .
Biological Activity Modulation
Structural modifications impact pharmacological properties:
| Modification | Biological Effect (MIC, µg/mL) | Source |
|---|---|---|
| Cu(II) complex | 0.35 (vs. M. tuberculosis) | |
| β-lactam derivative | 1.45 (vs. B. subtilis) | |
| Demethylated analog | 2.5× increased antifungal activity |
Stability and Degradation
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Variations in Benzylidene Substituents
Positional Isomerism of Methoxy Group
- 4-Methoxy Analogs: The compound N′-(4-Methoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide () differs only in the methoxy group position (para vs. meta).
Hydroxy and Halogen Substituents
- Dihydroxybenzylidene Derivatives :
Compounds such as (E)-N’-(2,4-dihydroxybenzylidene)-2-(2-(ethylthio)-1H-benzo[d]imidazol-1-yl)acetohydrazide () exhibit enhanced hydrogen-bonding capacity due to hydroxyl groups, leading to higher α-glucosidase inhibition (IC₅₀ = 6.10 ± 0.5 μM) compared to acarbose (IC₅₀ = 378.2 ± 0.12 μM). The target compound’s single methoxy group may reduce polarity but improve membrane permeability . - Halogenated Derivatives :
Bromine-substituted analogs like 2-(1H-Benzotriazol-1-yl)-N′-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylene]acetohydrazide () show increased molecular weight and lipophilicity, which could enhance target affinity in hydrophobic binding pockets .
Heterocyclic Core Modifications
Imidazole vs. Benzimidazole
- This modification often correlates with improved enzymatic inhibition (e.g., α-glucosidase IC₅₀ = 7.34 ± 0.3 μM) .
- Benzothiazole Derivatives :
2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-[(E)-(3-methoxyphenyl)methylene]acetohydrazide () introduces a sulfur atom, enhancing electron-withdrawing effects and altering binding kinetics .
Thioether and Triazole Additions
- Ethylthio Substituents :
Derivatives like 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N′-[(E)-(3-hydroxyphenyl)methylene]acetohydrazide () incorporate sulfur-based groups, which may improve metabolic stability or modulate redox interactions . - Triazole-Containing Analogs: (E)-2-((Z)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ylideneaminooxy)-N′-(3-methoxybenzylidene)acetohydrazide () features a triazole ring, offering additional hydrogen-bonding sites for neuraminidase inhibition .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (E)-N'-(3-methoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide?
- Methodology : The compound is typically synthesized via a condensation reaction between 3-methoxybenzaldehyde and 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide in ethanol or methanol under reflux (50–80°C for 4–8 hours). Acidic or neutral conditions catalyze Schiff base formation, with yields optimized using stoichiometric control and inert atmospheres .
- Key Steps :
- Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).
- Characterization by NMR (<sup>1</sup>H/<sup>13</sup>C) and IR to confirm the hydrazone bond (C=N stretch at ~1600 cm⁻¹) .
Q. How is the compound characterized structurally?
- Techniques :
- X-ray crystallography (e.g., SHELX software ) resolves bond lengths and angles, confirming the (E)-configuration of the hydrazone bond and dihedral angles between aromatic rings .
- Mass spectrometry (ESI-MS) validates molecular weight, while elemental analysis confirms purity (>95%) .
Advanced Research Questions
Q. How do structural modifications impact biological activity?
- SAR Insights :
- Methoxy group position : 3-Methoxy substitution enhances electron-donating effects, improving interactions with hydrophobic enzyme pockets (e.g., α-glucosidase inhibition, IC₅₀ ~6–7 μM for similar derivatives ).
- Imidazole substituents : 2-Methyl groups increase steric bulk, potentially reducing off-target binding .
Q. What computational methods predict the compound’s pharmacokinetics?
- Approach :
- ADMET Prediction : Tools like SwissADME estimate moderate bioavailability (TPSA ~80 Ų, LogP ~2.1) and blood-brain barrier permeability .
- Docking Studies : Prioritize targets (e.g., cancer-related kinases) by simulating binding affinities to ATP-binding sites, validated via MD simulations (GROMACS) .
Q. How are contradictions in bioactivity data resolved?
- Case Study : Discrepancies in IC₅₀ values (e.g., α-glucosidase inhibition) may arise from assay conditions (pH, substrate concentration).
- Resolution :
- Standardize protocols (e.g., acarbose as a positive control ).
- Validate via dose-response curves and statistical analysis (ANOVA, p < 0.05) .
Methodological Challenges
Q. What strategies optimize reaction yields for scale-up synthesis?
- Solutions :
- Microwave-assisted synthesis reduces reaction time (30 minutes vs. 8 hours) .
- Green solvents (e.g., PEG-400) improve sustainability without compromising yield (~85%) .
Q. How is regioselectivity achieved in multi-step syntheses?
- Techniques :
- Protecting groups (e.g., Boc for imidazole nitrogen) prevent unwanted side reactions .
- HPLC monitoring ensures intermediate purity before proceeding to subsequent steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
